Welcome to the BenchChem Online Store!
molecular formula C6H3Cl2N3S B8583391 5,6-Dichloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine CAS No. 66490-64-0

5,6-Dichloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine

Cat. No. B8583391
M. Wt: 220.08 g/mol
InChI Key: QDQRQMFUAZNJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04075207

Procedure details

A mixture of 9.8 g. (0.05 mol.) of 2-amino-5,6-dichloro-3-mercaptopyrazine and 5.1 g. (0.05 mol.) of acetic anhydride in 100 ml. of xylene was heated at 110° C. for 1 hour. The reaction mixture was cooled, another 5.1 g. of acetic anhydride was added and heating at 110° C. was continued for 15 hours. The reaction mixture was concentrated under reduced pressure to give a dark oil, which solidified under isopropanol-hexane while cooling in ice. The dark solid was purified by sublimation to give 7 g. (64% yield) of white solid, m.p. 58°-60° C.
Name
2-amino-5,6-dichloro-3-mercaptopyrazine
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([SH:8])=[N:6][C:5]([Cl:9])=[C:4]([Cl:10])[N:3]=1.[C:11](OC(=O)C)(=O)[CH3:12]>C1(C)C(C)=CC=CC=1>[Cl:10][C:4]1[N:3]=[C:2]2[N:1]=[C:11]([CH3:12])[S:8][C:7]2=[N:6][C:5]=1[Cl:9]

Inputs

Step One
Name
2-amino-5,6-dichloro-3-mercaptopyrazine
Quantity
0.05 mol
Type
reactant
Smiles
NC1=NC(=C(N=C1S)Cl)Cl
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 9.8 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark oil, which
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
CUSTOM
Type
CUSTOM
Details
The dark solid was purified by sublimation
CUSTOM
Type
CUSTOM
Details
to give 7 g

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C(N=C2C(=N1)N=C(S2)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.